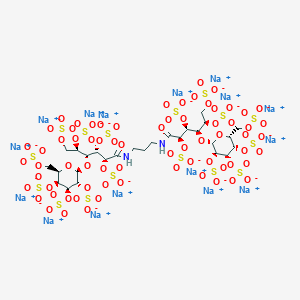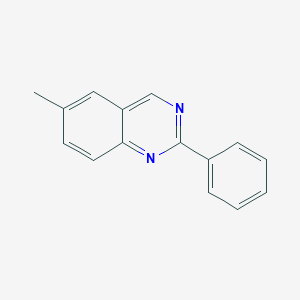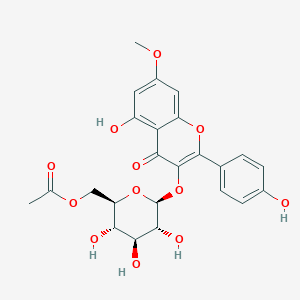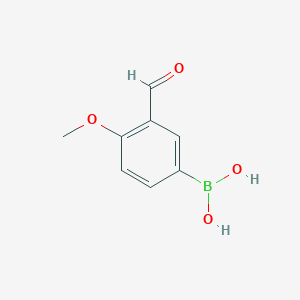
3-甲酰-4-甲氧基苯基硼酸
描述
3-Formyl-4-methoxyphenylboronic acid: is an organic compound with the molecular formula C8H9BO4 . . This compound is a member of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
3-Formyl-4-methoxyphenylboronic acid has several scientific research applications, including:
Chemistry: It is used as a reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules for research purposes.
Medicine: It is involved in the preparation of pharmacologically active compounds.
Industry: It is used in the synthesis of various organic building blocks and materials.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Formyl-4-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for 3-Formyl-4-methoxyphenylboronic acid are not extensively documented. the general principles of boronic acid synthesis, such as the use of organometallic reagents and boric esters, are likely applied on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-Formyl-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: 3-Formyl-4-methoxybenzoic acid.
Reduction: 3-Hydroxymethyl-4-methoxyphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
作用机制
The mechanism of action of 3-Formyl-4-methoxyphenylboronic acid primarily involves its role as a reactant in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product . The aldehyde and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
相似化合物的比较
- 4-Formyl-3-methoxyphenylboronic acid
- 2-Formyl-4-methoxyphenylboronic acid
- 4-Formylphenylboronic acid
- 5-Formyl-2-thienylboronic acid
Comparison: 3-Formyl-4-methoxyphenylboronic acid is unique due to the specific positioning of the formyl and methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. For example, the methoxy group can act as an electron-donating group, affecting the compound’s behavior in electrophilic aromatic substitution reactions .
属性
IUPAC Name |
(3-formyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDBKGGRPJSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374693 | |
| Record name | 3-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121124-97-8 | |
| Record name | 3-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Formyl-4-methoxyphenylboronic acid contribute to the development of new anti-cancer agents?
A: In a recent study [], 3-Formyl-4-methoxyphenylboronic acid was a crucial building block for synthesizing a novel thiophene Schiff base ligand. This ligand, characterized by the presence of sulfur, nitrogen, and oxygen donor atoms, readily formed complexes with various transition metals like Erbium (III), Lanthanum (III), Ytterbium (III), and Ruthenium (III). These synthesized metal complexes demonstrated promising anticancer activity in vitro against the HepG-2 cell line, a human liver cancer cell line. This highlights the potential of using 3-Formyl-4-methoxyphenylboronic acid as a starting material for developing new anti-cancer agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

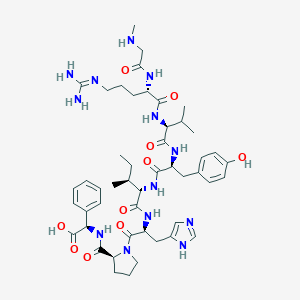
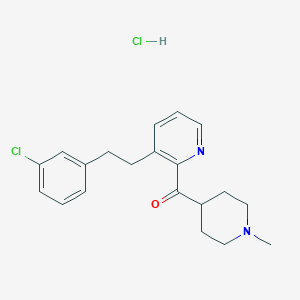
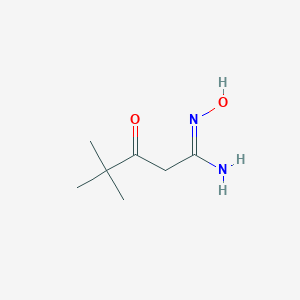
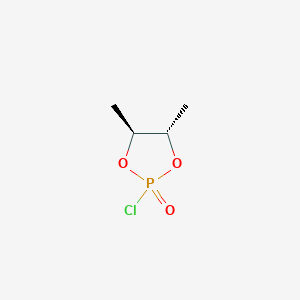
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)

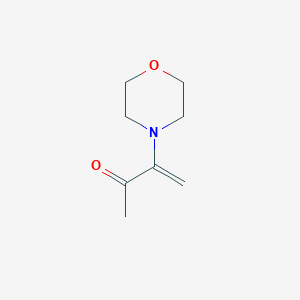
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
